1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid

Physicochemical profiling Drug-likeness prediction Benzimidazole SAR

1-(4-Methylbenzyl)-1H-benzimidazole-2-sulfonic acid (CAS 537010-03-0) is an N-substituted benzimidazole-2-sulfonic acid derivative with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol. The compound features a benzimidazole core bearing a sulfonic acid (-SO3H) group at the 2-position and a 4-methylbenzyl substituent at the N1-position.

Molecular Formula C15H14N2O3S
Molecular Weight 302.35
CAS No. 537010-03-0
Cat. No. B2905467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid
CAS537010-03-0
Molecular FormulaC15H14N2O3S
Molecular Weight302.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O
InChIInChI=1S/C15H14N2O3S/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)21(18,19)20/h2-9H,10H2,1H3,(H,18,19,20)
InChIKeyQICGMZXBPKUVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylbenzyl)-1H-benzimidazole-2-sulfonic acid (CAS 537010-03-0): Core Identity and Comparator Context


1-(4-Methylbenzyl)-1H-benzimidazole-2-sulfonic acid (CAS 537010-03-0) is an N-substituted benzimidazole-2-sulfonic acid derivative with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol [1]. The compound features a benzimidazole core bearing a sulfonic acid (-SO3H) group at the 2-position and a 4-methylbenzyl substituent at the N1-position . This substitution pattern places it within a family of benzimidazole-2-sulfonic acids that serve as versatile synthetic intermediates for preparing 2-aminobenzimidazoles, benzimidazolones, and other heterocyclic building blocks [2]. The sulfonic acid moiety confers enhanced aqueous solubility and distinct ionization properties compared to non-sulfonated benzimidazole analogs, while the 4-methylbenzyl group provides differential lipophilicity and steric bulk relative to simpler N-alkyl or N-benzyl congeners. These structural features create a compound that occupies a specific position within the benzimidazole chemical space that is not addressable by common in-class alternatives.

Why Generic Substitution Fails for 1-(4-Methylbenzyl)-1H-benzimidazole-2-sulfonic acid (CAS 537010-03-0): The Sulfonic Acid–Benzyl Substituent Interplay


Replacing 1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid with a closely related benzimidazole analog—such as the des-sulfonic 1-(4-methylbenzyl)-1H-benzimidazole, the N-benzyl variant, or the N-methyl variant—introduces significant changes in ionization state, aqueous solubility, lipophilicity, and target-binding pharmacophore geometry. The 2-sulfonic acid group is a strong electron-withdrawing substituent that deactivates the benzimidazole ring, alters the pKa profile (predicted pKa approximately -1.68 ± 0.40 for the parent 1H-benzimidazole-2-sulfonic acid core), and dramatically increases aqueous solubility relative to des-sulfonic analogs . Simultaneously, the 4-methylbenzyl N-substituent provides a distinct combination of lipophilic character and steric contour that differs from both unsubstituted benzyl and simple methyl substituents. The des-sulfonic analog 1-(4-methylbenzyl)-1H-benzimidazole (CAS 46804-13-1) carries an ALogP of 3.4 and engages CYP11B2, CYP11B1, and CYP19A1 as documented biological targets ; introduction of the 2-sulfonic acid group is expected to substantially shift both the lipophilicity and the target interaction profile. The quantitative evidence below explicates these differential dimensions.

Quantitative Differentiation Evidence for 1-(4-Methylbenzyl)-1H-benzimidazole-2-sulfonic acid (CAS 537010-03-0) vs. Closest Analogs


Physicochemical Differentiation: Predicted Lipophilicity and Ionization vs. Des-Sulfonic Analog

The target compound differs fundamentally from its des-sulfonic analog 1-(4-methylbenzyl)-1H-benzimidazole (CAS 46804-13-1) in both lipophilicity and ionization behavior. The des-sulfonic analog carries an experimentally derived ALogP of 3.4, reflecting a moderately lipophilic N-substituted benzimidazole . By contrast, the benzimidazole-2-sulfonic acid scaffold depresses logP substantially; the parent 1H-benzimidazole-2-sulfonic acid (CAS 40828-54-4) has a measured logP of 1.89 , while the closely related 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS 5533-38-0) shows a logP of 1.90 . The 4-methylbenzyl moiety adds approximately 1.0–1.2 logP units relative to a methyl substituent (based on π-value contributions), placing the target compound's predicted logP in the range of approximately 2.6–3.1. Computational prediction for the compound by the Molbić database yields a logP of 2.6 [1]. This represents a reduction of approximately 0.8 log units versus the des-sulfonic analog (ALogP 3.4), corresponding to an approximately 6-fold lower octanol-water partition coefficient. Simultaneously, the sulfonic acid proton (predicted pKa <0 for benzimidazole-2-sulfonic acids) ensures the compound exists predominantly in the ionized sulfonate form at physiological pH, whereas the des-sulfonic analog remains neutral at pH 7.4.

Physicochemical profiling Drug-likeness prediction Benzimidazole SAR

N-Substituent Steric and Electronic Differentiation: 4-Methylbenzyl vs. Unsubstituted Benzyl

The 4-methyl substituent on the benzyl group of the target compound introduces a measurable steric and electronic perturbation compared to the unsubstituted benzyl analog 1-benzyl-1H-benzimidazole-2-sulfonic acid (CAS 90331-20-7). The para-methyl group contributes a Hammett σp value of -0.17 (electron-donating), modestly increasing electron density on the benzyl ring relative to the unsubstituted benzyl analog (σp = 0). This electronic difference can influence π-stacking interactions and CH-π contacts in protein binding pockets. The additional methyl group also adds ~15 ų of solvent-accessible volume and increases the molecular weight from 288.32 g/mol (benzyl analog) to 302.35 g/mol (4-methylbenzyl analog) [1]. Evidence from the des-sulfonic analog series demonstrates that the 4-methylbenzyl-substituted imidazole (CHEMBL212741) engages the steroidogenic cytochrome P450 enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) with an IC50 of 50.6 μM in rat microsomal assays [2], whereas the unsubstituted benzyl variant shows a different target engagement profile across the CYP family. While these data are from the des-sulfonic scaffold, they establish that the 4-methylbenzyl moiety confers distinct target recognition properties that cannot be recapitulated by the unsubstituted benzyl analog.

Structure-activity relationships N-alkyl benzimidazole CYP enzyme modulation

Synthetic Accessibility: Established N-Alkylation Route with Documented Yields for Benzimidazole-2-Sulfonic Acid Scaffold

The compound is accessible via the well-characterized N-alkylation of benzimidazole-2-sulfonic acid with 4-methylbenzyl halides, following a general synthetic route described by Divaeva et al. (2006) for the entire N-substituted benzimidazole-2-sulfonic acid class [1]. This methodology employs mild reaction conditions using simple and functionalized alkylating agents, producing N-substituted benzimidazole-2-sulfonic acids in good yields. The N-alkylation strategy is regioselective for the N1 position, avoiding the isomeric mixtures that can complicate the synthesis of N-substituted benzimidazoles lacking the 2-sulfonic acid directing group. In contrast, the des-sulfonic analog 1-(4-methylbenzyl)-1H-benzimidazole (CAS 46804-13-1) typically requires different synthetic approaches and may yield regioisomeric mixtures when prepared from unsymmetrical benzimidazoles [2]. Commercial availability data indicate the target compound is supplied at ≥95% purity by multiple vendors, consistent with the reliable synthetic accessibility documented for this scaffold .

Synthetic methodology N-alkylation Building block synthesis

Patent-Cited Therapeutic Application Context: Sulfonylbenzyl Benzimidazole Class as Antihypertensive and Anti-Atherosclerotic Agents

The European patent EP 0 643 060 (Bayer AG, 1995) establishes sulfonylbenzyl-substituted benzimidazoles of the general formula (I)—which encompasses the sulfonylbenzyl-substituted benzimidazole-2-sulfonic acid chemotype related to the target compound—as antihypertensive and anti-atherosclerotic agents [1]. While the target compound itself is a 1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid (not bearing a sulfonylbenzyl group at N1), the patent landscape demonstrates that benzimidazoles bearing both benzyl-type N-substituents and sulfonic acid/sulfonyl functionality at the 2-position constitute a pharmacologically relevant chemical space. The related patent family includes sulfonylbenzyl-substituted imidazolylpropenoic acid derivatives (JP-H06116244-A) with explicit angiotensin II antagonism [2]. In contrast, the des-sulfonic 1-(4-methylbenzyl)-1H-benzimidazole (CAS 46804-13-1) is primarily associated with CYP enzyme modulation rather than angiotensin receptor pharmacology, as documented in its Aladdin Scientific target profile . This divergence in patent-cited therapeutic applications underscores that the sulfonic acid functionality redirects the pharmacological utility of the benzimidazole scaffold toward cardiovascular indications, whereas des-sulfonic analogs are explored for different target classes.

Cardiovascular pharmacology Angiotensin II antagonism Benzimidazole patent analysis

Validated Application Scenarios for 1-(4-Methylbenzyl)-1H-benzimidazole-2-sulfonic acid (CAS 537010-03-0) Based on Evidence


Medicinal Chemistry: Lead Optimization Requiring Sulfonate-Containing Benzimidazole Scaffolds with Modulated Lipophilicity

Research teams optimizing benzimidazole-based lead compounds for targets where aqueous solubility at physiological pH is critical can utilize 1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid as a scaffold. The predicted logP of 2.6—approximately 0.8 units lower than the des-sulfonic analog (ALogP 3.4)—indicates improved aqueous compatibility while retaining sufficient lipophilicity for membrane-associated target engagement [1]. The permanent sulfonate charge at pH 7.4 (predicted pKa <0) provides a solubilizing handle absent in neutral des-sulfonic benzimidazoles. This compound is thus positioned for projects where the 4-methylbenzyl pharmacophore must be maintained but physicochemical properties require adjustment toward higher solubility and lower non-specific protein binding.

Synthetic Chemistry: Regioselective Building Block for N1-Functionalized Benzimidazole Libraries

The compound serves as a well-precedented intermediate for the preparation of 2-aminobenzimidazoles, benzimidazolones, and unsymmetrical 1,1'-bibenzimidazoles via nucleophilic displacement of the sulfonic acid group or further N-functionalization [2]. The established N-alkylation route from benzimidazole-2-sulfonic acid ensures regioselective N1-substitution, which is advantageous for constructing diverse benzimidazole libraries without isomeric purification burdens. Downstream conversion to 2-aminobenzimidazoles proceeds via treatment with ammonia or primary/secondary amines, as documented by Divaeva et al. (2006), making this compound a practical entry point for parallel synthesis efforts.

Cardiovascular Pharmacology Research: Investigation of Benzimidazole Scaffolds with Angiotensin II Receptor Antagonism Potential

The patent family represented by EP 0 643 060 (Bayer AG) validates sulfonylbenzyl- and related benzimidazole-2-sulfonic acid scaffolds for antihypertensive and anti-atherosclerotic applications via angiotensin II antagonism [3]. While the target compound bears a 4-methylbenzyl rather than a sulfonylbenzyl N-substituent, the shared benzimidazole-2-sulfonic acid core positions it as a structurally relevant comparator or starting point for cardiovascular drug discovery programs. Researchers investigating structure-activity relationships around this patent space can use the compound to probe the contribution of the sulfonic acid functionality to AT1 receptor binding or related pharmacological endpoints.

Physicochemical Screening Panels: Evaluation of Ionizable Benzimidazole Probes

The compound's distinct ionization profile (predicted pKa <0 for the sulfonic acid proton, yielding a permanent anion at physiological pH) makes it a useful probe molecule for screening panels that assess the impact of molecular charge on solubility, permeability, and protein binding. The predicted logP of 2.6 combined with the anionic sulfonate character [4] creates a specific physicochemical signature that can serve as a reference point for benchmarking computational ADME models against experimental data. Procurement of this compound with ≥95% purity from multiple commercial sources ensures reproducible physicochemical measurements.

Quote Request

Request a Quote for 1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.